molecular formula C10H9FO B11919229 (R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

(R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11919229
M. Wt: 164.18 g/mol
InChI Key: LEYVNNXOQDJEJG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a chiral indenone derivative characterized by a fluorine atom and a methyl group at the C2 position of the indenone core. Its stereochemistry (R-configuration) and substituents influence its electronic properties, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(2R)-2-fluoro-2-methyl-3H-inden-1-one

InChI

InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m1/s1

InChI Key

LEYVNNXOQDJEJG-SNVBAGLBSA-N

Isomeric SMILES

C[C@]1(CC2=CC=CC=C2C1=O)F

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)F

Origin of Product

United States

Preparation Methods

Core Indanone Synthesis via Nazarov Cyclization

The Nazarov cyclization remains a cornerstone for constructing indanone scaffolds. α,β-Unsaturated ketones undergo electrocyclic ring closure under Brønsted or Lewis acid catalysis to form 1-indanones . For fluorinated derivatives, precursors like 5-fluoro-2-methylinden-3-acetic acid have been cyclized using protic acids (e.g., H2SO4) or Lewis acids (e.g., AlCl3). While this method efficiently forms the bicyclic core, stereochemical outcomes require post-synthetic resolution .

Enantioselective Palladium-Catalyzed Allylation

A pivotal advancement in synthesizing (R)-2-fluoro-2-methylindanone involves palladium-catalyzed asymmetric allylation. Building on protocols for (R)-2-fluoro-2-methyl-1-phenylpent-4-en-1-one, (S)-t-Bu-PHOX ligand paired with Pd2(dba)3 achieves enantiomeric excesses >90% . The reaction proceeds via a π-allyl palladium intermediate, where the chiral ligand dictates facial selectivity.

Representative Procedure :

  • Dissolve 2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (0.1 mmol) in dry toluene (0.1 M).

  • Add Pd2(dba)3 (2.5 mol%) and (S)-t-Bu-PHOX (1.25 mol%).

  • Heat at 40°C for 17 h under inert atmosphere.

  • Purify via flash chromatography (hexane/EtOAc) to isolate the (R)-enantiomer (93% yield, 92% ee).

YbI3-Mediated Chemodivergent Fluorination

Ytterbium(III) iodide facilitates Csp3–F bond functionalization, enabling direct fluorination of 2-methylindanone precursors. In CH2Cl2 at room temperature, YbI3(THF)3 promotes fluorodecarboxylation or fluorinative dimerization, depending on substrate electronics . For the target compound, this method avoids harsh fluorinating agents (e.g., Selectfluor™), offering milder conditions.

Key Reaction Data :

ParameterValue
CatalystYbI3(THF)3 (0.15 mmol)
SolventDry CH2Cl2 (0.5 mL)
TemperatureRoom temperature
Yield82–85%

Isomerization and Stereochemical Resolution

Trans-cis isomerization, as demonstrated in sulindac synthesis, provides a route to control stereochemistry . Treating trans-2-fluoro-2-methylindan-1-one with sodium methoxide in methanol at 70°C induces epimerization, enriching the cis isomer. While less direct for (R)-configuration, this method underscores the role of base-mediated equilibration in stereochemical refinement .

Comparative Analysis of Synthetic Routes

Table 1: Methods for (R)-2-Fluoro-2-methylindanone Synthesis

MethodCatalyst/ReagentYield (%)ee (%)Limitations
Palladium AllylationPd2(dba)3/(S)-t-Bu-PHOX9392Requires chiral ligand
YbI3 FluorinationYbI3(THF)385N/ALimited substrate scope
Nazarov CyclizationH2SO4780Racemic mixture

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

The primary application of (R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one lies in pharmaceutical development . Its unique structure may contribute to:

  • Enhanced Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, which can improve its absorption and distribution in biological systems.
  • Metabolic Stability : Fluorinated compounds often exhibit greater metabolic stability, making them suitable candidates for drug development.

Preliminary studies have shown that this compound interacts with specific biological targets, including enzymes and receptors. These interactions may lead to the development of targeted therapies for various diseases. For instance, initial findings suggest that this compound has potential antitumor activity, warranting further investigation into its efficacy against cancer cell lines .

Material Science Applications

In addition to its pharmaceutical potential, this compound may also find applications in material science due to its unique chemical properties:

  • Polymer Synthesis : The compound can be utilized as a building block for synthesizing fluorinated polymers with desirable properties such as thermal stability and chemical resistance.

Future Research Directions

Further research is necessary to fully elucidate the interactions of this compound with biological targets and assess its implications in drug design. Potential areas for exploration include:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism of action of ®-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Anticancer Activity
  • FCY-302 (), a methyl-propenyl-substituted indenone, exhibits antiproliferative activity against leukemia and myeloma cells (IC₅₀ ~5–10 µM). Its mechanism involves modulating cellular oxidant status.
  • DDI () inhibits Topoisomerase IIα (Top2) with IC₅₀ values comparable to betulinic acid, a known Top2 inhibitor.

The fluorine in (R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one may enhance DNA-binding or enzyme inhibition compared to bulkier bromine or hydroxy groups in DDI, though specific activity data for the target compound remains unreported .

Physicochemical and Structural Properties

  • Crystal Packing and Planarity: Benzylidene-substituted indenones () exhibit near-planar structures (dihedral angles <8.2°), facilitating π-π stacking. The fluorine in the target compound may introduce dipole interactions, altering solubility or crystallinity compared to non-fluorinated analogues.

Biological Activity

(R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated compound that has attracted attention in medicinal chemistry and material science due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FO, with a molecular weight of 164.18 g/mol. The compound features a bicyclic structure with a fluorine atom and a methyl group attached to an indene core, which enhances its lipophilicity and metabolic stability.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Fluorination Reactions : Introduction of fluorine into the indene structure using fluorinating agents.
  • Methylation : Alkylation processes to add the methyl group at the appropriate position on the indene core.
  • Cyclization Techniques : Utilizing cyclization strategies to form the bicyclic structure effectively.

These synthetic routes are crucial for producing the compound in a laboratory setting for further biological evaluation.

Interaction Studies

Preliminary studies indicate that this compound may interact with specific enzymes and receptors, suggesting potential therapeutic applications. Notably:

  • Enzyme Inhibition : Initial findings suggest that this compound could inhibit certain enzymes involved in metabolic pathways, which may lead to its use in drug design targeting specific diseases.

Case Studies

Recent research has highlighted various aspects of the biological activity of this compound:

  • Monoamine Oxidase Inhibition : Studies have shown that modifications similar to those found in this compound enhance inhibitory activity against monoamine oxidase B (MAO-B), indicating its potential role in treating neurodegenerative disorders .
    CompoundIC50 (nM)Selectivity for MAO-B
    M321High
    M446Moderate
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that fluorinated compounds can exhibit enhanced cytotoxicity against various cancer cell lines due to their unique structural features.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The presence of the fluorine atom increases binding affinity to target proteins or enzymes, enhancing the compound's efficacy.
  • Modulation of Signaling Pathways : Interactions with receptors may modulate intracellular signaling pathways, contributing to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
5-Fluoro-2,3-dihydro-1H-inden-1-one1.00Directly related structure
5,6-Difluoro-2,3-dihydro-1H-inden-1-one0.95Contains two fluorine atoms
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one0.90Variation in position of fluorine

This table illustrates how variations in structure can lead to differences in biological activity and potential applications.

Q & A

Q. What are the synthetic strategies for enantioselective synthesis of (R)-2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral HPLC (high-performance liquid chromatography) is widely used to separate enantiomers, as demonstrated in the resolution of (R)-configured indenones using columns like Chiralcel IA with hexane/isopropanol mobile phases . Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor) at the α-position of ketones, though steric hindrance from the methyl group may require optimization of reaction conditions .

Q. How do fluorination and methyl substitution influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

Fluorination at the α-position increases electrophilicity of the ketone, enhancing reactivity in cycloadditions. However, steric bulk from the methyl group can reduce reaction efficiency. For example, 2-methyl-1-phenylpropan-1-one analogs showed suppressed reactivity in α-acyloxylation due to steric effects . Computational studies (e.g., DFT) can predict electronic effects, such as reduced LUMO energy in fluorinated ketones, facilitating nucleophilic attacks .

Q. What crystallographic techniques are suitable for resolving the stereochemistry of (R)-configured indenones?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and chiral centers . For example, orthorhombic polymorphs of similar indenones were resolved at 123 K with R-factors < 0.06 .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into electronic properties (e.g., HOMO-LUMO gaps, electrophilicity) and reactive sites. For indenone derivatives, Mulliken charges and electrostatic potential maps correlate with antimicrobial activity by identifying electron-deficient regions for bacterial membrane interaction . Molecular docking can simulate binding to targets like carbonic anhydrase or JAK2 kinases, guiding structure-activity relationship (SAR) studies .

Q. How to resolve contradictions in biological activity data between enantiomers?

Contradictions often arise from enantiomer-specific interactions. For example, (R)-configured indenones may exhibit higher affinity for chiral enzyme pockets (e.g., JAK2 kinases) due to steric complementarity. Experimental validation requires:

  • Enantiopure synthesis (e.g., asymmetric catalysis or chiral resolution ).
  • Kinetic assays (e.g., IC50 measurements) against purified enzyme targets .
  • Molecular dynamics simulations to model binding poses .

Q. What strategies optimize enantiomeric purity in catalytic asymmetric synthesis?

  • Chiral ligands : Use of (R)-BINOL or phosphine ligands in palladium-catalyzed allylic alkylation .
  • Reaction monitoring : In-situ chiral HPLC (e.g., Chiralcel IC) to track ee during synthesis .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity in azide-alkyne cycloadditions .

Q. How to analyze fluorination-induced steric/electronic effects on metabolic stability?

  • In vitro assays : Microsomal stability tests (e.g., human liver microsomes) measure half-life (t1/2).
  • Isotopic labeling : 18F or 19F NMR tracks metabolic pathways .
  • QSAR modeling : Correlates logD, polar surface area, and metabolic clearance .

Methodological Recommendations

  • Structural characterization : Combine SC-XRD (for absolute configuration) with 1H/13C NMR and HRMS .
  • Bioactivity screening : Prioritize Gram-negative bacteria (e.g., E. coli) for antimicrobial studies, as indenones show higher efficacy against lipopolysaccharide-rich membranes .
  • Data reproducibility : Validate synthetic protocols across ≥3 independent batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.